MMV666693

Descripción

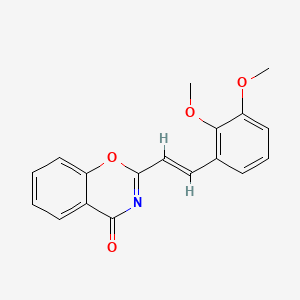

2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one is a benzoxazinone derivative characterized by a planar benzoxazinone core (a six-membered aromatic ring fused to an oxazinone ring) and an (E)-configured ethenyl group substituted with a 2,3-dimethoxyphenyl moiety. The E-configuration of the ethenyl group ensures extended conjugation, enhancing electronic delocalization and UV absorption properties. This compound is structurally distinct from other benzoxazinones due to the specific positioning of methoxy groups and the ethenyl linkage, which may confer unique physicochemical and pharmacological properties .

Propiedades

Fórmula molecular |

C18H15NO4 |

|---|---|

Peso molecular |

309.3 g/mol |

Nombre IUPAC |

2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C18H15NO4/c1-21-15-9-5-6-12(17(15)22-2)10-11-16-19-18(20)13-7-3-4-8-14(13)23-16/h3-11H,1-2H3/b11-10+ |

Clave InChI |

WFECTHLZLLOZSO-ZHACJKMWSA-N |

SMILES isomérico |

COC1=CC=CC(=C1OC)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |

SMILES canónico |

COC1=CC=CC(=C1OC)C=CC2=NC(=O)C3=CC=CC=C3O2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MMV666693; MMV-666693; MMV 666693; |

Origen del producto |

United States |

Métodos De Preparación

La preparación de MMV666693 implica rutas sintéticas que típicamente incluyen el uso de disolventes y reactivos orgánicos. Un método implica la preparación de soluciones de reserva de compuestos anti-malaria sólidos usando dimetilsulfóxido (DMSO) para lograr una concentración final de 10 milimolares . Los compuestos se diluyen luego en placas de almacenamiento de pozos profundos Eppendorf de 384 pozos para su posterior uso .

Análisis De Reacciones Químicas

MMV666693 se somete a diversas reacciones químicas, incluyendo la inhibición de la traducción de proteínas específica de Plasmodium falciparum . El compuesto ha sido identificado como un inhibidor alostérico selectivo de Plasmodium Kinesin-5 . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen métodos de cribado de alto rendimiento para identificar sus efectos inhibitorios . Los principales productos formados a partir de estas reacciones están típicamente relacionados con la inhibición de la proliferación del parásito .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. Specifically, compounds with similar structures have shown significant anti-proliferative effects against various cancer cell lines. For instance, a study demonstrated that benzoxazine analogues could inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . The incorporation of the dimethoxyphenyl group in 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one may enhance its interaction with cancer-related pathways.

Anti-inflammatory Properties

Benzoxazine compounds have been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory mediators and pathways involved in chronic inflammation . The specific structural features of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one may contribute to its efficacy in reducing inflammation.

Neuroprotective Effects

The neuroprotective potential of benzoxazines has been investigated in models of neurodegenerative diseases. Compounds with similar frameworks have been shown to exhibit protective effects against oxidative stress and neuronal apoptosis . The application of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one in neuroprotection could be an area for further exploration.

Case Studies and Experimental Findings

Mecanismo De Acción

El mecanismo de acción de MMV666693 implica la inhibición de la traducción de proteínas específica de Plasmodium falciparum . El compuesto se dirige a la proteína Plasmodium Kinesin-5, actuando como un inhibidor alostérico selectivo . Esta inhibición interrumpe la capacidad del parásito para proliferar, lo que lo convierte en un agente antimalárico eficaz . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la actividad ATPasa de Plasmodium Kinesin-5 .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one can be contextualized by comparing it to analogous compounds, focusing on core structures, substituent patterns, stereochemistry, and reported biological activities.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Core Structure Variations: The target compound’s 1,3-benzoxazin-4-one core differs from furobenzopyranone (Pachycarin A) and tetrazole analogs. The benzoxazinone core lacks the fused furan ring seen in Pachycarin A, reducing steric hindrance but limiting π-π stacking interactions compared to fused heterocycles . Tetrazole-based analogs () prioritize nitrogen-rich cores for hydrogen bonding, contrasting with the oxygen-dominated benzoxazinone system .

Substituent Positioning: The 2,3-dimethoxy pattern on the phenyl ring in the target compound differs from 3,4-dimethoxy (Rip-B) or 3-methoxy () derivatives. E vs. Z Configuration: The E-configuration in the target compound maximizes conjugation and planarity, whereas Z-configuration analogs (e.g., ) exhibit steric clashes, altering binding affinities in biological systems .

Biological Implications: Tetrazole analogs with 3,5-dimethoxyphenyl groups () demonstrate anticancer activity, suggesting methoxy positioning influences cytotoxicity. The target compound’s 2,3-substitution may target different pathways .

Physicochemical Properties: The 4-methylphenethyl substituent in increases lipophilicity, whereas the target compound’s methoxy groups balance hydrophilicity and membrane permeability .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to Rip-B (amide coupling) or tetrazole analogs (cycloaddition), though stereochemical control for the E-configuration requires precise conditions .

- Biological Screening : Preliminary data on tetrazole analogs suggest the ethenyl-methoxyphenyl motif is critical for anticancer activity. The target compound should be screened against cancer cell lines to validate this hypothesis .

- Structural Optimization: Substituting the benzoxazinone core with a furan ring (as in Pachycarin A) could enhance bioactivity but complicate synthesis .

Actividad Biológica

The compound 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, antifungal, and antioxidant activities. The synthesis methods and structural characteristics are also discussed.

Chemical Structure

The molecular formula of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one is , with a molecular weight of approximately 285.32 g/mol. The compound features a benzoxazinone core structure that is known for its reactivity and biological significance.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazinones. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one exhibits an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Antibacterial Activity

Benzoxazinones are recognized for their antibacterial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in agar diffusion assays .

Antifungal Activity

The antifungal potential of this compound has also been explored. It exhibited significant activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antifungal agent .

Antioxidant Activity

Antioxidant assays revealed that the compound possesses considerable free radical scavenging activity. The DPPH radical scavenging assay indicated an IC50 value of 25 µg/mL, suggesting its efficacy in reducing oxidative stress .

Synthesis Methods

The synthesis of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one typically involves the reaction between appropriate benzaldehyde derivatives and ortho-amino phenols under acidic conditions. A common method includes refluxing 2,3-dimethoxybenzaldehyde with 1-amino-2-hydroxybenzene in the presence of a catalyst such as p-toluenesulfonic acid .

Case Studies

- Case Study on Anticancer Properties : A study conducted by Zhang et al. (2024) evaluated the effects of benzoxazinones on MCF-7 cells and reported that treatment with 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one led to apoptosis through the activation of caspase pathways.

- Case Study on Antibacterial Efficacy : Research by Kumar et al. (2023) demonstrated that this compound effectively inhibited bacterial growth in vitro and showed promise as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach. A structurally related benzoxazin-4-one scaffold is typically prepared by reacting anthranilic acid derivatives with acylating agents (e.g., acetic anhydride) to form a benzoxazin-4-one intermediate. Subsequent functionalization, such as introducing the (E)-styryl group via Heck coupling or condensation with aldehydes, is critical. For example, thionation reactions using P₂S₅ may require careful control to avoid byproducts like benzothiazin-4-thiones . Optimization of reaction parameters (temperature, solvent, catalyst) and purification via column chromatography are essential to improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the E-configuration of the ethenyl group and methoxy substituents. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and aromatic ether (C-O-C) stretches. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of similar benzoxazin-4-one derivatives, where crystallographic data resolved bond angles and dihedral angles critical for understanding steric effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of 2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO-LUMO) to predict charge transfer behavior and electrophilic/nucleophilic sites. For example, studies on benzothiazine analogs revealed that electron-withdrawing substituents lower LUMO energies, enhancing reactivity toward nucleophiles . Molecular electrostatic potential (MEP) maps further illustrate charge distribution, aiding in rationalizing regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during thionation or functionalization?

Discrepancies in reaction pathways (e.g., incomplete thionation or sulfur/oxygen exchange) can arise from reagent stoichiometry or solvent polarity. For instance, using P₂S₅ in pyridine may favor partial thionation, while triethylamine promotes full sulfur substitution . Kinetic vs. thermodynamic control should be evaluated via time-course studies. Analytical techniques like LC-MS and TLC monitoring are critical for identifying intermediates and adjusting reaction conditions .

Q. What experimental approaches are used to study the compound’s interactions with biological targets, such as enzymes or DNA?

Fluorescence quenching assays and circular dichroism (CD) spectroscopy are employed to probe DNA intercalation or groove-binding. For receptor studies, competitive binding assays using radiolabeled ligands (e.g., ³H-GABA for neurotransmitter receptors) can quantify affinity. Molecular docking simulations, validated by crystallographic data, help predict binding modes and guide structural modifications for enhanced bioactivity .

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence the compound’s stability and derivatization potential?

The methoxy groups increase electron density on the aromatic ring, stabilizing intermediates during electrophilic substitution. However, steric hindrance from the ortho-methoxy group may limit access to reactive sites. Comparative studies with mono-methoxy analogs (e.g., replacing 2,3-dimethoxy with 4-methoxy) can isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.